5-(3-nitrophenyl)furan-2-carboxylic Acid
Overview
Description
5-(3-nitrophenyl)furan-2-carboxylic Acid is a compound that has gained attention due to its potential applications in various fields, including pharmacology and material science.
Synthesis Analysis
- The synthesis of related compounds, such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, involves steps like preparation and analysis using 1H-NMR, 13C-NMR, HRMS, and SC-XRD (Mori et al., 2022).
- Another similar compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, was prepared and analyzed similarly, providing insights into the synthesis process of these types of compounds (Mori et al., 2022).
Molecular Structure Analysis
- The molecular and solid-state structure of related furan compounds has been investigated using X-ray powder diffraction and density functional theory (DFT) (Rahmani et al., 2017).
Chemical Reactions and Properties
- The Diels−Alder Reaction of 2-Amino-Substituted Furans, including similar compounds, shows high regioselectivity, indicating specific chemical reactivity patterns of these furan derivatives (Padwa et al., 1997).
Physical Properties Analysis
- Studies on solutions of 5-(nitrophenyl)-furan-2-carboxylic acids in different solvents like ethyl acetate and propan-2-ol have revealed insights into their solubility, enthalpy, and entropy of dissolution (Sobechko et al., 2021; Horak et al., 2023).
Chemical Properties Analysis
- The enzymatic oxidation of related furan derivatives like 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid highlights the chemical reactivity and potential for bioconversion of such compounds (Dijkman et al., 2014).
Scientific Research Applications
Antimycobacterial Agents and Iron Homeostasis Interference : Some derivatives of 5-phenyl-furan-2-carboxylic acids, closely related to 5-(3-nitrophenyl)furan-2-carboxylic Acid, have shown promise as antimycobacterial agents, particularly in disrupting iron homeostasis in mycobacteria (Mori, Tresoldi, Cazzaniga, Meneghetti, & Villa, 2022).
Solubility and Thermodynamic Properties : The solubility and thermodynamic properties of 5-(3-nitrophenyl)furan-2-carboxylic Acid in solvents like ethyl acetate have been studied, providing insights into its behavior in various conditions, which is crucial for pharmaceutical and material science applications (Sobechko, Gorak, Dibrivnyi, Klachko, & Kostyuk, 2021).
Antitubercular Activity : Another study focused on the structural analysis and preparation of 5-(4-nitrophenyl)furan-2-carboxylic Acid, a compound with potential antitubercular activity (Mori, Tresoldi, Villa, Cazzaniga, Bellinzoni, & Meneghetti, 2022).
Synthesis Methods : Research has also been conducted on the synthesis methods for derivatives of 5-aryl-furan-2-carboxylic acids, which includes compounds similar to 5-(3-nitrophenyl)furan-2-carboxylic Acid. This research provides new methods for producing these compounds, which can be crucial for developing new drugs or materials (Subrahmanya & Holla, 2003).
Antimicrobial Activities : A study on di- and triorganotin(IV) carboxylates derived from a similar compound, 5-(2-nitrophenyl)furan-2-carboxylic acid, demonstrates significant antimicrobial activities, indicating the potential of 5-(3-nitrophenyl)furan-2-carboxylic Acid derivatives in this area (Dias, Lima, Takahashi, & Ardisson, 2015).
properties
IUPAC Name |
5-(3-nitrophenyl)furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-11(14)10-5-4-9(17-10)7-2-1-3-8(6-7)12(15)16/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQLGLUTQIKSAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354591 | |
Record name | 5-(3-nitrophenyl)furan-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658819 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(3-nitrophenyl)furan-2-carboxylic Acid | |
CAS RN |
13130-13-7 | |
Record name | 5-(3-nitrophenyl)furan-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(3-Nitrophenyl)-2-furoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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